3-(4-Isopropylphenoxymethyl)phenylmagnesium bromide
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Overview
Description
3-(4-isopropylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isopropylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(4-isopropylphenoxymethyl)phenyl bromide with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the integrity of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
3-(4-isopropylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Electrophiles: Various electrophiles, such as alkyl halides, are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Scientific Research Applications
3-(4-isopropylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Involved in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds.
Mechanism of Action
The compound acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen in THF, stabilizing the compound and enhancing its reactivity. The phenyl and isopropyl groups provide steric and electronic effects that influence the reactivity and selectivity of the reagent.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenylmagnesium bromide: Similar structure but lacks the phenoxymethyl group.
3-(4-Morpholinylmethyl)phenylmagnesium bromide: Contains a morpholinylmethyl group instead of the isopropylphenoxymethyl group.
Uniqueness
3-(4-isopropylphenoxymethyl)phenylmagnesium bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the isopropylphenoxymethyl group allows for unique interactions and reaction pathways not observed in similar compounds.
Properties
Molecular Formula |
C16H17BrMgO |
---|---|
Molecular Weight |
329.51 g/mol |
IUPAC Name |
magnesium;1-(phenylmethoxy)-4-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C16H17O.BrH.Mg/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14;;/h3-4,6-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
AKBYITSBEGEUEH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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